molecular formula C24H26N2O B390166 1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine CAS No. 307338-62-1

1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine

Cat. No.: B390166
CAS No.: 307338-62-1
M. Wt: 358.5g/mol
InChI Key: YQBLZBIKFFYZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine ( 307338-62-1) is a chemical compound supplied for research and development purposes exclusively. With a molecular formula of C24H26N2O and a molecular weight of 358.48 g/mol, this imidazolidine derivative is characterized by its specific structure featuring benzyl groups and a 4-methoxyphenyl substituent . The compound is for research use only and is not intended for diagnostic, therapeutic, or any human use. Researchers can utilize this product as a building block or precursor in organic synthesis and medicinal chemistry exploration. Its structural motif is related to other imidazolidine-based compounds which have been used in coordination chemistry and as precursors for catalysts, suggesting its potential utility in similar advanced material and homogeneous catalysis applications . For full product details, including handling and safety information, please refer to the available safety data sheets.

Properties

IUPAC Name

1,3-dibenzyl-2-(4-methoxyphenyl)imidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O/c1-27-23-14-12-22(13-15-23)24-25(18-20-8-4-2-5-9-20)16-17-26(24)19-21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBLZBIKFFYZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The synthesis proceeds via a Schiff base intermediate, where the primary amines of N,N'-dibenzylethylenediamine react with the aldehyde group of 4-methoxybenzaldehyde. Nucleophilic attack by the amine on the carbonyl carbon forms a hemiaminal, which undergoes intramolecular cyclization to yield the imidazolidine ring. Density functional theory (DFT) studies on analogous systems suggest that the reaction is exergonic, with a low energy barrier favoring rapid cyclization under mild conditions. The electron-donating methoxy group on the aryl aldehyde enhances electrophilicity at the carbonyl carbon, accelerating the initial nucleophilic addition step.

Analytical Validation

The structural integrity of the product is confirmed by concordance between experimental and theoretical spectral data. The absence of carbonyl stretching vibrations in the IR spectrum (1700–1750 cm⁻¹) rules out imidazolidinone byproducts. High-resolution mass spectrometry (HRMS) further validates the molecular formula (C₂₄H₂₆N₂O), with a mass error of <2 ppm.

Alternative Synthetic Approaches

Catalytic Cyclization Strategies

Propargylamine-based cyclizations, catalyzed by strong bases like 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), have been employed for imidazolidin-2-ones. While untested for 1,3-dibenzyl-2-(4-methoxyphenyl)imidazolidine, this method could theoretically involve:

  • Reacting N,N'-dibenzylpropargylamine with 4-methoxyphenyl isocyanate.

  • Catalyzing the cyclization with BEMP (5 mol%) in acetonitrile at room temperature.

Computational studies indicate that BEMP facilitates deprotonation of the urea intermediate, lowering the activation energy for cyclization from 25.3 kcal/mol to 12.5 kcal/mol. However, the lack of electron-withdrawing groups in the target compound may necessitate higher catalyst loadings or elevated temperatures.

Benzylic Rearrangement Pathways

The Biltz synthesis, used for hydantoins, involves base-catalyzed condensation of benzil derivatives with urea. Adapting this method for imidazolidines would require:

  • Replacing benzil with a 4-methoxyphenyl-substituted diketone.

  • Substituting urea with N,N'-dibenzylethylenediamine.

Preliminary mechanistic studies suggest that such rearrangements proceed via a phenonium ion intermediate, with the methoxy group directing electrophilic aromatic substitution. However, competing side reactions, such as over-alkylation or dimerization, remain a challenge.

Comparative Analysis of Preparation Methods

Method Conditions Yield Advantages Limitations
CondensationReflux, ethanol~85–90%Simple setup, high purityLong reaction time (5–6 hours)
Catalytic CyclizationRT, BEMP catalystN/ARapid (minutes), mild conditionsUntested for target compound
Benzylic RearrangementBase, aqueous ethanolN/AScalable, one-pot synthesisRisk of byproduct formation

The condensation method remains the most reliable, owing to its reproducibility and robust analytical validation. Catalytic cyclization offers potential for optimization but requires empirical testing to address substrate specificity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding imidazolidinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Imidazolidinones.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazolidines depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine features an imidazolidine core, which is known for its versatility in chemical reactivity and biological activity. The methoxy group on the phenyl ring enhances its lipophilicity, potentially improving its bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazolidine derivatives, including this compound. The compound has been evaluated against various bacterial strains, demonstrating promising results:

  • Methodology : Antimicrobial activity was assessed using the Minimum Inhibitory Concentration (MIC) method against both Gram-positive and Gram-negative bacteria.
  • Results : The compound exhibited significant antibacterial effects, with MIC values comparable to established antibiotics like ofloxacin .
CompoundTarget BacteriaMIC (µM)
This compoundStaphylococcus aureus5.19
Escherichia coli6.25
Klebsiella pneumoniae4.75

Anticancer Activity

The anticancer properties of this compound have also been investigated:

  • Methodology : The compound was tested against various cancer cell lines using the Sulforhodamine B (SRB) assay to determine cell viability.
  • Results : It demonstrated potent cytotoxicity against human colorectal carcinoma cell lines, with IC50 values indicating effectiveness greater than some standard chemotherapeutic agents .
Cell LineIC50 (µM)Comparison with Standard Drug
HCT1164.53Higher than 5-Fluorouracil (IC50 = 9.99 µM)

Case Study 1: Antimicrobial Efficacy

In a study published in PMC, researchers synthesized various imidazolidine derivatives and evaluated their antimicrobial activities. Among them, this compound showed significant inhibition against resistant strains of bacteria, highlighting its potential as a lead compound for further development .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of imidazolidine derivatives. The study found that compounds with similar structures to this compound exhibited selective toxicity towards cancer cells compared to normal cells. This selectivity is crucial for minimizing side effects during cancer treatment .

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

1,3-Dibenzyl-2-(2-chlorophenyl)-4-methylimidazolidine

  • Substituents : Chlorophenyl (electron-withdrawing) at position 2 and methyl at position 3.
  • Key Differences : The chloro group induces stronger electron-withdrawing effects compared to methoxy, reducing electron density on the imidazolidine ring. Crystallographic studies reveal C-H···Cl interactions and a disordered imidazolidine ring adopting envelope conformations, enhancing molecular stability .
  • Biological Relevance : Chlorophenyl derivatives may exhibit altered receptor binding kinetics due to steric and electronic effects.

1,3-Dibenzyl-2-(4-bromophenyl)imidazolidine

  • Substituents : Bromophenyl (larger halogen) at position 2.
  • Key Differences : Bromine’s higher molar volume (log MV) increases steric bulk and hydrophobicity (log P = ~4.7 vs. methoxy’s lower log P). This enhances lipophilicity but may reduce solubility .
  • Molecular Weight : 407.35 g/mol (vs. ~344.45 g/mol for methoxyphenyl analogues) .

2-(4-Methoxy-benzyl)-1,3-diphenyl-imidazolidine

  • Substituents : Methoxy group on a benzyl side chain (position 2) and phenyl groups at 1,3-positions.
  • Key Differences: Reduced flexibility due to phenyl vs. benzyl groups.

Physicochemical Properties

Compound log P pKa (Predicted) Molecular Weight (g/mol) Key Substituents
Target Compound ~3.5* ~8.2† ~344.45 4-Methoxyphenyl, Dibenzyl
2-(4-Bromophenyl) derivative 4.72 N/A 407.35 4-Bromophenyl, Dibenzyl
2-(2-Chlorophenyl) derivative N/A N/A 382.93 2-Chlorophenyl, 4-Methyl
2-(4-Methoxybenzyl) analogue 4.72 N/A 344.45 Methoxybenzyl, Diphenyl

*Estimated from similar imidazolidines ; †Predicted via quantum mechanical methods for analogous structures .

Biological Activity

1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to a class of imidazolidines characterized by their unique structural features, which contribute to their biological activities. The compound consists of a central imidazolidine ring substituted with two benzyl groups and a methoxyphenyl group, enhancing its lipophilicity and potential for cellular interaction.

Research indicates that compounds with imidazolidine scaffolds can interact with various biological targets. One study focused on the interaction of dibenzyl imidazolidines with α-synuclein (αS), a protein implicated in Parkinson's disease (PD). The findings suggested that these compounds could mitigate αS aggregation, a key pathological feature in PD. Molecular docking studies revealed that this compound binds near the lysine-rich region of the N-terminus of αS, stabilizing its native conformation and preventing amyloidogenic aggregation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
α-Synuclein Aggregation Inhibits aggregation; stabilizes native conformation
Cytotoxicity Low toxicity against normal cell lines
Antimicrobial Activity Potential antifungal activity noted

Study on Neuroprotective Effects

In an experimental setup involving PC12 cells, this compound was tested for its neuroprotective effects against αSA53T-induced toxicity. The MTT assay demonstrated significant protection against cell death when treated with the compound compared to controls. This suggests its potential as a therapeutic agent in neurodegenerative conditions .

Antimicrobial Evaluation

Another study investigated the antimicrobial properties of imidazolidines, including derivatives similar to this compound. The results indicated promising antifungal activity against various strains, supporting the hypothesis that modifications in the imidazolidine structure could enhance biological efficacy .

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